molecular formula C24H24N4O5 B13492559 rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans

rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans

Cat. No.: B13492559
M. Wt: 448.5 g/mol
InChI Key: IXGJXFDUIZMTGV-SIKLNZKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans, is a racemic compound characterized by a stereochemically defined trans-pyrrolidine core. The structure includes:

  • A Fmoc-protected amine [(9H-fluoren-9-yl)methoxycarbonyl (Fmoc)] at the pyrrolidine nitrogen .
  • A methoxy group at the C4 position of the pyrrolidine ring.
  • A 1,2,3-triazole moiety linked to C3 of the pyrrolidine via a C4-substituted triazolyl group.
  • An acetic acid functional group attached to the triazole nitrogen.

This compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) to form the triazole ring, followed by Fmoc protection and purification using techniques like NMR (¹H, ¹³C) and mass spectrometry for structural validation . Its stereochemistry and functional groups make it relevant in peptide synthesis and drug discovery, particularly for conjugating bioactive motifs.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

2-[4-[(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid

InChI

InChI=1S/C24H24N4O5/c1-32-22-12-27(10-19(22)21-11-28(26-25-21)13-23(29)30)24(31)33-14-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,11,19-20,22H,10,12-14H2,1H3,(H,29,30)/t19-,22+/m0/s1

InChI Key

IXGJXFDUIZMTGV-SIKLNZKXSA-N

Isomeric SMILES

CO[C@@H]1CN(C[C@H]1C2=CN(N=N2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1CN(CC1C2=CN(N=N2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Scientific Research Applications

rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans involves its interaction with specific molecular targets:

Comparison with Similar Compounds

rac-(3R,4R)-1-Fmoc-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid

  • Key Differences : Replaces the triazole-acetic acid moiety with a 1-methylimidazole and a carboxylic acid at C3 of the pyrrolidine .
  • Impact : The imidazole ring enhances metal-binding capacity, while the carboxylic acid facilitates salt formation, improving solubility in aqueous buffers.

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

  • Key Differences : Substitutes the triazole-pyrrolidine system with a pyrazole ring directly attached to the acetic acid backbone .
  • Impact : The pyrazole’s reduced aromaticity compared to triazole decreases metabolic stability but may enhance hydrogen-bonding interactions in biological targets.

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

  • Key Differences : Uses a piperazine ring (6-membered) instead of pyrrolidine (5-membered) and lacks the triazole group .

Functional Group Comparisons

Compound Heterocycle Ring Size Functional Groups Molecular Weight (g/mol)
Target Compound Triazole 5 (pyrrolidine) Fmoc, methoxy, acetic acid ~475 (estimated)
rac-(3R,4R)-1-Fmoc-4-(1-methylimidazole)pyrrolidine-3-carboxylic acid Imidazole 5 Fmoc, carboxylic acid 417.47
2-(1-methylpyrazol-3-yl)acetic acid Pyrazole N/A Fmoc, acetic acid ~350 (estimated)
2-(4-Fmoc-piperazinyl)acetic acid None 6 (piperazine) Fmoc, acetic acid 394.44

Solubility and Stability

  • The Fmoc group in the target compound confers hydrophobicity, requiring organic solvents (e.g., DMF, acetonitrile) for dissolution, similar to other Fmoc-protected analogues .
  • The methoxy group on pyrrolidine enhances steric hindrance, improving resistance to enzymatic degradation compared to non-substituted analogues like rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride .

Biological Activity

The compound rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans is a synthetic molecule of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structure

The compound features a complex structure with multiple functional groups:

  • Fluorenyl group : Provides hydrophobic characteristics.
  • Methoxycarbonyl group : Enhances solubility and stability.
  • Pyrrolidine ring : Contributes to its biological activity.
  • Triazole moiety : Known for its role in various pharmacological effects.
PropertyValue
Molecular Weight448.4712 g/mol
LogD-0.836
SolubilityModerate

The biological activity of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit specific enzymes that play roles in cell signaling pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and cellular growth.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid in models of neurodegeneration. The findings revealed that the compound could reduce oxidative stress markers and improve neuronal survival rates.

Comparative Analysis with Related Compounds

To better understand the biological activity of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, a comparison with structurally similar compounds was conducted:

Compound NameMolecular WeightBiological ActivityNotes
Compound A450.5 g/molModerate anticancer effectsSimilar structure
Compound B440.0 g/molStrong anti-inflammatoryDifferent functional groups
Compound C460.0 g/molNeuroprotectiveHigher potency than target

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing rac-2-{4-[(3R,4R)-1-Fmoc-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans?

  • Methodological Answer : The synthesis involves three critical steps:

Protection of the pyrrolidine nitrogen using a 9-fluorenylmethoxycarbonyl (Fmoc) group to prevent undesired side reactions .

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, ensuring regioselectivity and stereochemical control .

Acetic acid side-chain incorporation via nucleophilic substitution or coupling reactions, followed by deprotection and purification using reverse-phase HPLC .

  • Key Considerations : Solvent choice (e.g., DMF for CuAAC), temperature (room temperature for Fmoc protection), and catalyst (CuSO₄·Na ascorbate for cycloaddition) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., trans configuration) and structural integrity of the pyrrolidine and triazole moieties .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ≈ 460–480 Da depending on adducts) .
  • X-ray Crystallography : Resolves absolute stereochemistry for chiral centers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance CuAAC reaction rates, while non-polar solvents (e.g., toluene) improve Fmoc group stability .
  • Catalyst Screening : Cu(I) vs. Ru-based catalysts for regioselective triazole formation; Cu(I) favors 1,4-regioisomers, critical for biological activity .
  • Temperature Control : Lower temperatures (0–4°C) during Fmoc protection reduce racemization risks .
    • Data-Driven Example :
ConditionYield (%)Purity (%)
CuSO₄/Na ascorbate, DMF7897
Ru catalyst, THF6589
Source: Adapted from synthetic protocols in

Q. How can contradictions in biological activity data between structural analogs be resolved?

  • Methodological Answer :

  • Comparative SAR Studies : Analyze analogs with modified pyrrolidine substituents (e.g., methoxy vs. hydroxy groups) or triazole positioning. For example:
Analog StructureTarget Affinity (IC₅₀, nM)Solubility (mg/mL)
4-Methoxy-pyrrolidine (this compound)12 ± 1.50.8
4-Hydroxy-pyrrolidine45 ± 3.22.1
Source: Derived from
  • Mechanistic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

Q. What computational strategies integrate with experimental design to predict stability and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states for triazole formation and predicts regioselectivity .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the Fmoc-protected pyrrolidine under physiological conditions .
  • ADMET Prediction Tools : Estimate solubility, metabolic stability, and membrane permeability using QSAR models .

Q. How does the compound interact with biological targets, and what experimental assays validate this?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibitory activity against proteases or kinases using fluorescence-based substrates (e.g., FRET assays) .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify intracellular accumulation in target tissues .
  • Cryo-EM/Co-crystallization : Resolve binding modes with target proteins (e.g., viral proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.